N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
“N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropane and sulfonamide groups are also present in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the thiophene ring might make the compound susceptible to electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the types and arrangement of its atoms .Scientific Research Applications
1. Chemical Synthesis and Reactions
Studies have shown that derivatives similar to the queried compound, involving thiophene and piperazine moieties, are subjects of ongoing research in organic synthesis. For instance, derivatives of piperazine reacted with secondary amines to afford compounds with potential chemical and biological relevance, showcasing the versatility of piperazine-based structures in synthesizing complex organic molecules (Vasileva et al., 2018). This indicates the importance of such compounds in developing new synthetic routes and methodologies in organic chemistry.
2. Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been conducted on benzothiazoles derived substituted piperazine derivatives, highlighting the significance of structural modification on biological activity (Al-Masoudi et al., 2011). These studies provide a foundation for understanding how variations in the structure of compounds similar to the queried molecule can affect their interaction with biological targets, which is crucial for drug design and development.
3. Neuropharmacological Applications
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has identified compounds with selectivity for the 5-HT7 receptor, indicating potential applications in treating CNS disorders (Canale et al., 2016). This demonstrates the relevance of structurally related compounds in developing new therapeutic agents for psychiatric and neurological conditions.
4. Antimicrobial and Antioxidant Properties
Compounds incorporating thiophene and sulfonamide groups have been synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in developing new antimicrobial agents (Raghavendra et al., 2016). This highlights the potential of compounds with similar structures in contributing to the fight against microbial resistance and oxidative stress-related diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.
Pharmacokinetics
It has been suggested that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
It has been suggested that the physicochemical properties of similar compounds can be modified to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Properties
IUPAC Name |
N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c18-14(13-2-1-11-21-13)17-9-7-16(8-10-17)6-5-15-22(19,20)12-3-4-12/h1-2,11-12,15H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXGCJVYMKUMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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